molecular formula C20H31BrN4O B6070314 1-[2-Imino-3-(2-piperidin-1-ylethyl)benzimidazol-1-yl]-3,3-dimethylbutan-2-one;hydrobromide

1-[2-Imino-3-(2-piperidin-1-ylethyl)benzimidazol-1-yl]-3,3-dimethylbutan-2-one;hydrobromide

Cat. No.: B6070314
M. Wt: 423.4 g/mol
InChI Key: XRHCVVJSIVRENB-UHFFFAOYSA-N
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Description

1-[2-Imino-3-(2-piperidin-1-ylethyl)benzimidazol-1-yl]-3,3-dimethylbutan-2-one;hydrobromide is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-Imino-3-(2-piperidin-1-ylethyl)benzimidazol-1-yl]-3,3-dimethylbutan-2-one;hydrobromide typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole core, followed by the introduction of the piperidine moiety and the dimethylbutanone group. Common reagents used in these reactions include various amines, aldehydes, and ketones, along with catalysts such as acids or bases to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-[2-Imino-3-(2-piperidin-1-ylethyl)benzimidazol-1-yl]-3,3-dimethylbutan-2-one;hydrobromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

1-[2-Imino-3-(2-piperidin-1-ylethyl)benzimidazol-1-yl]-3,3-dimethylbutan-2-one;hydrobromide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biological probe or tool in various assays.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial, antiviral, and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[2-Imino-3-(2-piperidin-1-ylethyl)benzimidazol-1-yl]-3,3-dimethylbutan-2-one;hydrobromide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: Other benzimidazole derivatives with similar structures and properties.

    Piperidine Derivatives: Compounds containing the piperidine moiety.

    Dimethylbutanone Derivatives: Compounds with the dimethylbutanone group.

Uniqueness

1-[2-Imino-3-(2-piperidin-1-ylethyl)benzimidazol-1-yl]-3,3-dimethylbutan-2-one;hydrobromide is unique due to its specific combination of functional groups and its potential for diverse biological activities. Its unique structure allows it to interact with various molecular targets, making it a valuable compound for scientific research and potential therapeutic applications.

Properties

IUPAC Name

1-[2-imino-3-(2-piperidin-1-ylethyl)benzimidazol-1-yl]-3,3-dimethylbutan-2-one;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N4O.BrH/c1-20(2,3)18(25)15-24-17-10-6-5-9-16(17)23(19(24)21)14-13-22-11-7-4-8-12-22;/h5-6,9-10,21H,4,7-8,11-15H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRHCVVJSIVRENB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)CN1C2=CC=CC=C2N(C1=N)CCN3CCCCC3.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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